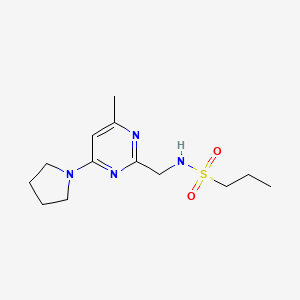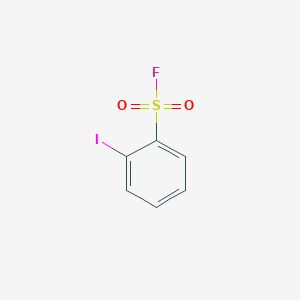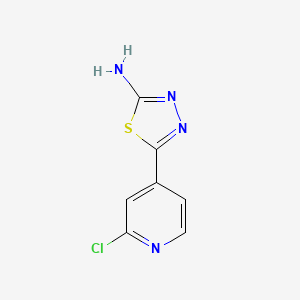![molecular formula C19H20N4O B2889309 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline CAS No. 241146-75-8](/img/structure/B2889309.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” is a compound that has been studied for its potential therapeutic applications . It is a ligand for the alpha1-adrenergic receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonism
This compound has been identified as a potential antagonist for alpha1-adrenergic receptors. These receptors are significant targets for various neurological conditions treatment, including Alzheimer’s disease. The compound’s affinity for these receptors ranges from 22 nM to 250 nM, indicating a strong potential for therapeutic use .
Neurodegenerative Disease Treatment
Due to its interaction with alpha1-adrenergic receptors, this molecule is being studied for its potential in treating neurodegenerative conditions. It’s particularly relevant for conditions like Alzheimer’s disease, where the modulation of these receptors could play a crucial role in managing symptoms or slowing progression .
Psychiatric Condition Management
The compound’s ability to target G-protein-coupled receptors like alpha1-adrenergic receptors also makes it a candidate for managing psychiatric conditions. These receptors are associated with numerous neurodegenerative and psychiatric conditions, making them a valuable target for new CNS drug discovery .
Antibacterial Activity
Piperazine derivatives, including this compound, have shown promise in antibacterial applications. The structural motif of piperazine is common in pharmaceuticals due to its ability to modulate pharmacokinetic properties positively. This compound, in particular, has been synthesized and characterized with promising antibacterial activity .
Pharmacokinetic Profile Optimization
The compound has undergone in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations. These studies help in identifying promising lead compounds with acceptable pharmacokinetic profiles for further investigation .
Synthesis and Characterization of Novel Derivatives
The compound serves as a base for synthesizing novel derivatives with potential therapeutic applications. Its structure allows for the creation of new molecules that can be tested for various biological activities, including antibacterial, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline are the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation, thereby inhibiting the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . By blocking these receptors, the compound can influence numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of smooth muscle contraction in blood vessels, lower urinary tract, and prostate . This can have therapeutic benefits in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Future Directions
The future directions for the study of “2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline” could involve further investigation of its potential as a therapeutic agent, particularly in relation to its interaction with the alpha1-adrenergic receptors . Further studies could also explore its synthesis process, molecular structure, and physical and chemical properties.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZXPBSDWPVYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)


![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)
![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)



